4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride
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Overview
Description
4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is an organic compound with the molecular formula C16H13ClO3S and a molecular weight of 320.79 g/mol . This compound is characterized by its complex structure, which includes aromatic rings, a ketone group, and a sulfonyl chloride group . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxo-3-phenylpropenyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity . Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions (e.g., using pyridine or triethylamine).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfone Derivatives: Formed from the reaction with thiols.
Alcohol Derivatives: Formed from the reduction of the ketone group.
Scientific Research Applications
4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biochemistry: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group . This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . The ketone group also participates in reactions, such as reductions, to form alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Lacks the 3-oxo-3-phenylpropenyl group, making it less versatile in certain synthetic applications.
3-(3-Oxo-3-phenylpropenyl)benzenesulfonyl Chloride: Similar structure but without the methyl group, which can influence its reactivity and applications.
Benzenesulfonyl Chloride: A simpler structure that lacks both the methyl and 3-oxo-3-phenylpropenyl groups.
Uniqueness
4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications . The presence of both the sulfonyl chloride and ketone groups allows for diverse reactivity, making it valuable in synthetic chemistry and research .
Properties
IUPAC Name |
4-methyl-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3S/c1-12-7-9-15(21(17,19)20)11-14(12)8-10-16(18)13-5-3-2-4-6-13/h2-11H,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUQJKGVFHZFM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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